molecular formula C12H10F3N3O2S B5767519 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5767519
M. Wt: 317.29 g/mol
InChI Key: XGSDMDVIKDOGFQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: shares similarities with other trifluoromethylated thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-2-20-8-6-4-3-5-7(8)9(19)16-11-18-17-10(21-11)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDMDVIKDOGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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